Ethylhexadecyldimethylammonium 2,3,5,6-tetrachlorophenolate
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Overview
Description
EINECS 288-937-3, also known as Sodium C13-17 sec-alkyl sulphonate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used as a surfactant due to its excellent wetting, dispersing, and emulsifying properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium C13-17 sec-alkyl sulphonate is synthesized through the sulfoxidation of C13-17 alkanes. The process involves reacting the alkanes with sulfur dioxide and oxygen, followed by neutralization with sodium hydroxide. The reaction typically occurs in a tube furnace under controlled conditions to maintain an inert or reductive atmosphere at temperatures ranging from 200 to 800°C for durations of 0.5 to 120 hours .
Industrial Production Methods
Industrial production of Sodium C13-17 sec-alkyl sulphonate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The final product is purified through distillation and crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium C13-17 sec-alkyl sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various alkylated derivatives
Scientific Research Applications
Sodium C13-17 sec-alkyl sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Utilized in pharmaceutical formulations to improve drug solubility and bioavailability.
Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The primary mechanism of action of Sodium C13-17 sec-alkyl sulphonate is its ability to reduce surface tension. This property allows it to act as a surfactant, facilitating the mixing of hydrophobic and hydrophilic substances. The compound interacts with cell membranes, proteins, and other biological molecules, altering their properties and functions.
Comparison with Similar Compounds
Similar Compounds
- Sodium dodecyl sulfate (EINECS 205-788-1)
- Sodium lauryl ether sulfate (EINECS 221-416-0)
- Sodium alkylbenzene sulfonate (EINECS 285-600-2)
Uniqueness
Compared to similar compounds, Sodium C13-17 sec-alkyl sulphonate offers superior thermal stability and resistance to oxidation. Its unique carbon chain length distribution provides enhanced emulsifying and dispersing properties, making it particularly effective in high-temperature and high-pressure applications .
Properties
CAS No. |
85940-51-8 |
---|---|
Molecular Formula |
C26H45Cl4NO |
Molecular Weight |
529.4 g/mol |
IUPAC Name |
ethyl-hexadecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate |
InChI |
InChI=1S/C20H44N.C6H2Cl4O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;7-2-1-3(8)5(10)6(11)4(2)9/h5-20H2,1-4H3;1,11H/q+1;/p-1 |
InChI Key |
YUYCXNUQBGFXTC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
Origin of Product |
United States |
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